4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one
Overview
Description
4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that contains both chlorine and nitro functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the dichloro and nitrophenyl groups imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one typically involves the reaction of 4-nitrobenzaldehyde with 4,5-dichloro-1,2-diaminobenzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: The major product is 4,5-Dichloro-2-(4-aminophenyl)-2,3-dihydropyridazin-3-one.
Reduction: The major product is 4,5-Dichloro-2-(4-aminophenyl)-2,3-dihydropyridazin-3-one.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its potential use as a precursor in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichloro groups can also participate in interactions with proteins and other biomolecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-(4-aminophenyl)-2,3-dihydropyridazin-3-one: Similar structure but with an amino group instead of a nitro group.
4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one: Similar structure but with a methyl group instead of a nitro group.
4,5-Dichloro-2-(4-hydroxyphenyl)-2,3-dihydropyridazin-3-one: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one is unique due to the presence of both dichloro and nitrophenyl groups, which impart distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
4,5-dichloro-2-(4-nitrophenyl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O3/c11-8-5-13-14(10(16)9(8)12)6-1-3-7(4-2-6)15(17)18/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARILIFILZKMIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20317021 | |
Record name | 4,5-dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20317021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24725-60-8 | |
Record name | NSC310148 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20317021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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